N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a chromene core, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzyl-1H-pyrazol-5-amine, which is then reacted with 6-chloro-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene core or the pyrazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)benzamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide
- 1-Benzyl-1H-pyrazol-5-amine
Uniqueness
Compared to similar compounds, N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a pyrazole ring and a chromene core. This structural feature enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C20H14ClN3O3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-6-chloro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-6-7-17-15(10-14)16(25)11-18(27-17)20(26)23-19-8-9-22-24(19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,26) |
InChI Key |
FVMFJMBAQZNMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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